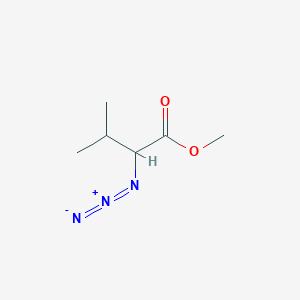
Methyl 2-azido-3-methylbutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-azido-3-methylbutanoate is an organic compound with the molecular formula C₆H₁₁N₃O₂. It is a derivative of butanoic acid and contains an azido group (-N₃) attached to the second carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2-azido-3-methylbutanoate can be synthesized through several methods. One common approach involves the reaction of 3-methylbutanoic acid with sodium azide in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-azido-3-methylbutanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Cycloaddition: Catalysts like copper(I) salts are often employed to facilitate the reaction.
Reduction: Reducing agents like LiAlH₄ or hydrogen gas in the presence of a palladium catalyst can be used.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Applications De Recherche Scientifique
Methyl 2-azido-3-methylbutanoate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl 2-azido-3-methylbutanoate primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process known as “click chemistry.” This reaction is highly specific and efficient, making it valuable for various applications in chemical synthesis and bioconjugation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-azido-3-methylbutanoate: Contains an azido group attached to the second carbon atom of butanoic acid.
Methyl 2-azido-3-methylpropanoate: Similar structure but with a propanoic acid backbone.
Methyl 2-azido-3-methylpentanoate: Similar structure but with a pentanoic acid backbone.
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its azido group is highly reactive, making it a valuable intermediate in the synthesis of various heterocyclic compounds and bioactive molecules .
Propriétés
Numéro CAS |
81629-64-3 |
|---|---|
Formule moléculaire |
C6H11N3O2 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
methyl 2-azido-3-methylbutanoate |
InChI |
InChI=1S/C6H11N3O2/c1-4(2)5(8-9-7)6(10)11-3/h4-5H,1-3H3 |
Clé InChI |
WMTCNESCVXRQFL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(=O)OC)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tris[1-(methylphenyl)ethyl]phenol](/img/structure/B14415346.png)







![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)

![Silane, bis[(2,2-dichloroethenyl)oxy]dimethyl-](/img/structure/B14415381.png)
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
